molecular formula C13H19NO3 B15217215 Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate

Cat. No.: B15217215
M. Wt: 237.29 g/mol
InChI Key: LBGUVYQMQYEDIK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with an amino and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate typically involves a multi-step process. One common method is the esterification of 2-(4-(1-amino-2-methoxyethyl)phenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another approach involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the phenyl ring is coupled with an ethyl ester group in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(4-(1-nitro-2-methoxyethyl)phenyl)acetate.

    Reduction: Formation of 2-(4-(1-amino-2-methoxyethyl)phenyl)ethanol.

    Substitution: Formation of 2-(4-(1-amino-2-alkyl)phenyl)acetate, where the methoxy group is replaced by an alkyl group.

Scientific Research Applications

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with enzymes and receptors in the body, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate can be compared with similar compounds such as:

    Ethyl 2-(4-(1-amino-2-ethoxyethyl)phenyl)acetate: Similar structure but with an ethoxy group instead of a methoxy group, leading to different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Ethyl 2-(4-(1-amino-2-methoxyethyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acetate group, influencing its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 2-[4-(1-amino-2-methoxyethyl)phenyl]acetate

InChI

InChI=1S/C13H19NO3/c1-3-17-13(15)8-10-4-6-11(7-5-10)12(14)9-16-2/h4-7,12H,3,8-9,14H2,1-2H3

InChI Key

LBGUVYQMQYEDIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(COC)N

Origin of Product

United States

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